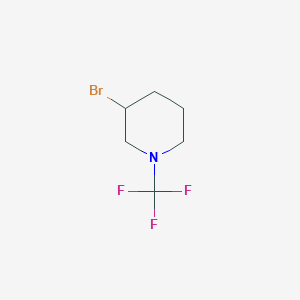
3-Bromo-1-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(trifluoromethyl)piperidine: is an organic compound that features a piperidine ring substituted with a bromine atom and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(trifluoromethyl)piperidine typically involves the introduction of the bromine and trifluoromethyl groups onto the piperidine ring. One common method is the bromination of 1-(trifluoromethyl)piperidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with strong oxidizing agents can introduce additional functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Boronic acids, palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or organometallic derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-1-(trifluoromethyl)piperidine is used as a building block in organic synthesis. Its unique substituents make it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of agrochemicals, where its unique properties can improve the efficacy and selectivity of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-(trifluoromethyl)piperidine depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties.
Comparación Con Compuestos Similares
3-Bromo-1-(trifluoromethyl)benzene: Similar in having both bromine and trifluoromethyl groups but differs in the aromatic ring structure.
1-(Trifluoromethyl)piperidine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Chloro-1-(trifluoromethyl)piperidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness: 3-Bromo-1-(trifluoromethyl)piperidine is unique due to the combination of the bromine and trifluoromethyl groups on the piperidine ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C6H9BrF3N |
|---|---|
Peso molecular |
232.04 g/mol |
Nombre IUPAC |
3-bromo-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9BrF3N/c7-5-2-1-3-11(4-5)6(8,9)10/h5H,1-4H2 |
Clave InChI |
DCWTUCXSIUESOH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















